4-(Chloromercuri)benzenesulfonic Acid Sodium Salt
CAS No.: 14110-97-5
Cat. No.: VC20838359
Molecular Formula: C6H4ClHgNaO3S
Molecular Weight: 415.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14110-97-5 |
---|---|
Molecular Formula | C6H4ClHgNaO3S |
Molecular Weight | 415.19 g/mol |
IUPAC Name | sodium;chloro-(4-sulfonatophenyl)mercury |
Standard InChI | InChI=1S/C6H5O3S.ClH.Hg.Na/c7-10(8,9)6-4-2-1-3-5-6;;;/h2-5H,(H,7,8,9);1H;;/q;;2*+1/p-2 |
Standard InChI Key | BPDSRKSETVILKT-UHFFFAOYSA-L |
Isomeric SMILES | C1=CC(=CC=C1S(=O)(=O)[O-])[Hg]Cl.[Na+] |
SMILES | C1=CC(=CC=C1S(=O)(=O)[O-])[Hg]Cl.[Na+] |
Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)[O-])[Hg]Cl.[Na+] |
Introduction
Chemical Identification and Structure
4-(Chloromercuri)benzenesulfonic Acid Sodium Salt, with CAS number 14110-97-5, is an organomercury compound containing a mercury atom bound to a substituted benzene ring. The compound has a molecular formula of C6H4ClHgNaO3S and a molecular weight of 415.19 g/mol . The structure features a mercury atom with a chlorine substituent attached to a phenyl ring that also contains a sulfonate group. The sodium functions as the counterion to the negatively charged sulfonate group, creating the salt form of this compound.
Several synonyms exist for this compound in scientific literature, including:
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p-Chloromercuriphenylsulfonic Acid Sodium Salt
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Sodium p-Chloromercuriphenylsulfonate
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PCMBS (though full chemical name should be used per requirements)
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Sodium 4-(chloromercury)benzenesulfonate
The structure combines the reactivity of organomercury compounds with improved solubility characteristics compared to related compounds like p-chloromercuribenzoic acid. This unique structural arrangement contributes to its specialized applications in biochemical research contexts.
Physical and Chemical Properties
Physical Appearance and Stability
4-(Chloromercuri)benzenesulfonic Acid Sodium Salt appears as an off-white to light grey solid under standard conditions . The compound's physical state makes it suitable for laboratory handling while requiring appropriate safety measures due to its toxicity profile. When properly stored, this compound maintains its chemical stability for extended periods.
Storage Parameter | Recommended Condition |
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Temperature | -20°C (freezer) |
Container | Amber vial |
Special precautions | Avoid exposure to light and moisture |
Proper storage is essential for maintaining the compound's chemical integrity and preventing degradation that could affect experimental outcomes when used in research applications .
Biological and Chemical Applications
Sulfhydryl Reactivity
The primary application of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt is as a sulfhydryl reagent in biochemical research. It reacts specifically with thiol (-SH) groups in proteins and other biological molecules, allowing for the study of protein structure and function . This selective reactivity makes it valuable for investigating the role of specific amino acid residues in protein function.
Specific Research Applications
A notable application of this compound involves its reaction with Histidine 225C, a specific residue of the NhaA-Na/H Antiporter of Escherichia coli . This interaction has been utilized to study the structure and function of this important membrane transport protein. The compound's ability to form stable bonds with sulfhydryl groups makes it useful for:
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Protein labeling studies
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Investigation of membrane transport mechanisms
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Analysis of protein structure-function relationships
Research laboratories employ this compound exclusively for analytical and investigative purposes, with strict restrictions against food or drug applications . The compound is specifically designated for laboratory and industrial use only, emphasizing its specialized nature and the safety considerations associated with its handling.
Hazard Type | Classification | Hazard Statement |
---|---|---|
Acute Toxicity (Oral) | Category 1/2 | H300: Fatal if swallowed |
Acute Toxicity (Dermal) | Category 1/2 | H310: Fatal in contact with skin |
Acute Toxicity (Inhalation) | Category 1/2 | H330: Fatal if inhaled |
Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Aquatic Toxicity (Acute) | Category 1 | H400: Very toxic to aquatic life |
Aquatic Toxicity (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
These classifications underscore the extreme toxicity of this compound through multiple exposure routes . The hazard pictograms associated with this compound include the skull and crossbones (GHS06) and environmental hazard (GHS09) symbols, providing visual warnings about its dangerous properties.
Exposure Route | ATE Value |
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Oral | 0.5 mg/kg |
Dermal | 5 mg/kg |
Inhalation (dust/mist) | 0.005 mg/l/4h |
These extremely low values indicate that even minimal exposure can be lethal . Consequently, strict laboratory protocols must be followed when working with this compound, including:
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Use of appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection
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Handling only in properly ventilated areas, preferably a fume hood
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Prohibition of eating, drinking, or smoking in areas where the compound is used
Transport Parameter | Classification |
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UN Number | Not specified in search results |
Transport Hazard Class | 6.1 |
Packing Group | III |
Environmental Hazards | Yes (Marine pollutant) |
Special Precautions | Comply with provisions for dangerous goods |
Transport regulations require special labeling with the toxic substance (6.1) and environmental hazard symbols. The compound is also classified as a marine pollutant, necessitating additional precautions for transport over water bodies .
Purification Methods
For laboratories requiring high-purity forms of this compound, established purification protocols exist. The free acid form can be prepared through the following procedure:
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Acidify an aqueous solution containing the compound
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Filter off the precipitated acid
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Wash the precipitate with water
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Recrystallize from hot water to obtain a colorless solid
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Dry the product in a vacuum over P2O5
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Test for the absence of chloride ions using silver nitrate (AgNO3)
To prepare the sodium salt form, the purified free acid is dissolved in one equivalent of aqueous sodium hydroxide (NaOH) solution, followed by evaporation to dryness . These purification methods can be important for research applications requiring high-purity reagents, though they must be performed with appropriate safety measures due to the compound's toxicity.
Regulatory Considerations
Classification and Labeling
Regulatory agencies classify 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt under various chemical control legislations. In the European context, it is regulated under EC Regulation No. 1272/2008 (CLP) . The required label elements include:
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Signal word: Danger
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Hazard pictograms: GHS06 (skull and crossbones), GHS08 (health hazard), GHS09 (environmental hazard)
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Hazard statements: H300+H310+H330, H373, H410
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Precautionary statements: P260, P262, P280, P301+P310, P304+P340, P403+P233
These labeling requirements ensure that users are adequately informed about the hazards associated with the compound.
Environmental Considerations
As a mercury-containing compound, 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt poses significant environmental risks. It is classified as very toxic to aquatic life with long-lasting effects (H410) . Environmental protection measures include:
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Keeping the compound away from drains, surface water, and groundwater
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Implementing appropriate waste disposal procedures for mercury-containing compounds
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Following local, regional, and national regulations for hazardous waste disposal
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Considering the compound's potential to cause pollution in watercourses, including spillage and fire water
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